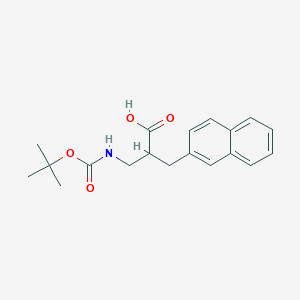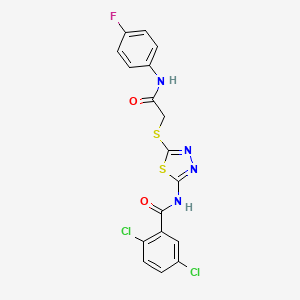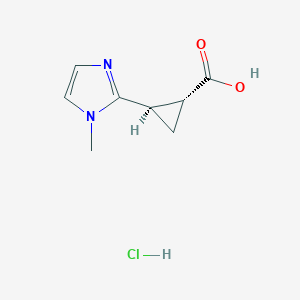![molecular formula C23H16O7 B2651550 Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate CAS No. 859666-81-2](/img/structure/B2651550.png)
Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Heterocyclic Chemistry
- Innovative synthetic approaches have been developed for the creation of chromene derivatives, which are crucial in heterocyclic chemistry. For example, the unique synthesis process utilizing phenolic oxidation for creating 8a-methoxy-2H,6H-chromen-6-ones represents a notable advancement in the field of heterocyclic synthesis (Pelter et al., 1997). This method highlights the versatility of chromene derivatives in synthesizing complex heterocyclic structures.
Advanced Organic Synthesis Techniques
- Palladium-catalyzed reactions have been employed for the enantioselective synthesis of chromene derivatives, showcasing the application of transition metal catalysis in producing chiral molecules with high selectivity (Yang et al., 2013). These methodologies underscore the importance of chromene derivatives in developing asymmetric synthesis processes for creating compounds with potential pharmacological properties.
Application in Photophysical and Sensing Technologies
- Chromene derivatives have been utilized in the design of selective fluorescent probes for detecting ions in aqueous media, indicating their significant potential in developing new sensing technologies (García-Beltrán et al., 2012). Such probes can have applications ranging from environmental monitoring to biomedical diagnostics, highlighting the versatility of chromene-based compounds in sensor design.
Materials Science and Polymer Chemistry
- The incorporation of chromene structures into polymeric materials has been explored, demonstrating the potential of these compounds in enhancing the properties of polymers, such as photosensitivity and thermal stability (Nechifor, 2009). This research area opens up new avenues for the development of advanced materials with tailored properties for specific applications.
Wirkmechanismus
Eigenschaften
IUPAC Name |
prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O7/c1-2-9-27-22(25)13-28-15-7-8-16-17(12-21(24)29-20(16)11-15)18-10-14-5-3-4-6-19(14)30-23(18)26/h2-8,10-12H,1,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHYMFVMTCDDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)


![(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2651478.png)
![3-benzyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2651479.png)
![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)


![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)


